molecular formula C21H22N4O4 B1233304 N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide

N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide

Cat. No. B1233304
M. Wt: 394.4 g/mol
InChI Key: UTCCOJHKHVSQRA-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide is a member of benzoic acids.

Scientific Research Applications

Synthesis and Reactivity

  • A study explored the synthesis of imidazole derivatives, including those related to N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide, by reacting 2-amino-N′-phenylbenzamidine with tetracyanoethene. This provided insights into routes to imidazoles and quinazolines, indicating the compound's potential in synthetic organic chemistry (Mirallai, Manoli, & Koutentis, 2015).

Cardiac Electrophysiological Activity

  • N-substituted imidazolylbenzamides, structurally similar to the compound , have been studied for their cardiac electrophysiological activity. These compounds demonstrated potency in in vitro assays, suggesting potential applications in cardiac therapeutics (Morgan et al., 1990).

Ruthenium Olefin Metathesis Catalysts

  • The synthesis of N-heterocyclic carbene ligands, including imidazolylidenes, and their use in ruthenium-based metathesis complexes has been reported. This research points to applications in catalysis and material science (Bantreil & Nolan, 2011).

Water Mediated Syntheses

  • Environmentally friendly syntheses of imidazole derivatives, including those similar to the compound , have been developed. This emphasizes the compound's relevance in green chemistry and sustainable practices (Reddy, Reddy, & Dubey, 2014).

Corrosion Inhibition

  • Amino acid-based imidazolium zwitterions, structurally related to the compound, have been synthesized and studied as corrosion inhibitors. This suggests potential applications in material protection and industrial processes (Srivastava et al., 2017).

Antimicrobial Activity

  • Research into oxadiazole and imidazolinone derivatives bearing a trimethoxybenzamide moiety, akin to the compound , has shown promising antimicrobial activity. This indicates potential applications in pharmaceuticals and drug development (Joshi, Bapodra, & Parekh, 1997).

properties

Product Name

N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H22N4O4/c1-27-17-11-15(12-18(28-2)20(17)29-3)21(26)25-24-16(13-19-22-9-10-23-19)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,22,23)(H,25,26)/b24-16-

InChI Key

UTCCOJHKHVSQRA-JLPGSUDCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C(/CC2=NC=CN2)\C3=CC=CC=C3

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=C(CC2=NC=CN2)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=C(CC2=NC=CN2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide
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